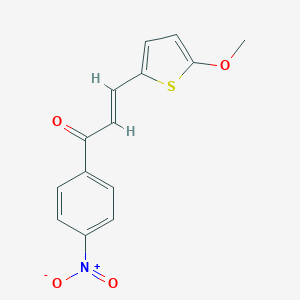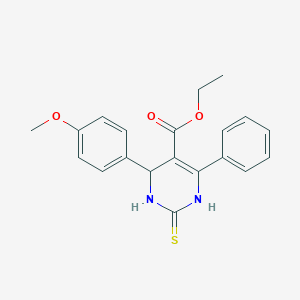![molecular formula C17H12O4S2 B402630 3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402630.png)
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate is an organic compound with the molecular formula C17H12O4S2. This compound is characterized by the presence of two thiophene rings and a phenyl ring, which are connected through ester linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate typically involves the esterification of 3-methyl-5-hydroxyphenyl 2-thiophenecarboxylate with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester linkages can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of thiophene rings can facilitate π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-5-hydroxyphenyl 2-thiophenecarboxylate
- 2-thiophenecarbonyl chloride
- 3-methyl-5-bromophenyl 2-thiophenecarboxylate
Uniqueness
3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate is unique due to its dual thiophene and phenyl structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C17H12O4S2 |
|---|---|
Poids moléculaire |
344.4g/mol |
Nom IUPAC |
[3-methyl-5-(thiophene-2-carbonyloxy)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C17H12O4S2/c1-11-8-12(20-16(18)14-4-2-6-22-14)10-13(9-11)21-17(19)15-5-3-7-23-15/h2-10H,1H3 |
Clé InChI |
GWSQGTOZQIPWES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3 |
SMILES canonique |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B402552.png)
![(1E)-1-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B402556.png)
![2-(2-bromo-4-methylphenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B402557.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-nitrobenzohydrazide](/img/structure/B402558.png)
![2-bromo-N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B402561.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B402562.png)

![4-[(2-naphthylmethylene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B402570.png)
![4-(dipropylamino)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B402571.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402576.png)
![(1E)-N1-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B402577.png)
![5-[4-(methyloxy)phenyl]-2-(4-methylphenyl)-4-phenyl-1H-imidazole](/img/structure/B402578.png)
